molecular formula C12H19Cl2FN2 B2791369 (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1349702-27-7

(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B2791369
CAS No.: 1349702-27-7
M. Wt: 281.2
InChI Key: COKNUFYOEQLCAQ-CURYUGHLSA-N
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Description

“(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride” is a chiral secondary amine derivative featuring a piperidine core substituted with a 4-fluorobenzyl group at the 3-position. The compound is synthesized as a dihydrochloride salt to enhance stability and solubility for research applications. It is cataloged under the reference number 10-F069463 by CymitQuimica and is marketed as a high-purity building block for pharmaceutical and agrochemical research .

Properties

IUPAC Name

(3R)-N-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKNUFYOEQLCAQ-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and piperidin-3-amine as the primary starting materials.

  • Reduction Reaction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

  • Amination Reaction: The 4-fluorobenzyl alcohol is then converted to 4-fluorobenzylamine through an amination reaction using ammonia or an ammonium salt.

  • Piperidine Formation: The 4-fluorobenzylamine is reacted with piperidin-3-amine to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as increased reaction temperatures, pressures, and the use of catalysts to improve yield and purity. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at the amine or fluorophenyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Formula (Base) Molecular Weight (Base)* Key Applications/Notes
(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride Piperidine 4-Fluorobenzyl (R-configuration) Likely C₁₂H₁₅FN₂ ~220.26 (base) + 72.92 (HCl)² Research reagent for drug discovery
N-[(4-Methoxyphenyl)methyl]piperidin-4-amine dihydrochloride Piperidine 4-Methoxybenzyl C₁₃H₂₀N₂O 220.31 (as dihydrochloride)³ Pharmaceutical intermediates
(3R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride Piperidine 3-Bromobenzyl (R-configuration) C₁₂H₁₇BrN₂ 269.18 (as dihydrochloride)³ Halogenated analog for SAR studies
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Pyrrolidine 6-Trifluoromethylpyrimidinyl C₁₀H₁₂F₃N₅ 305.13 (as dihydrochloride) Material science, agrochemical research
1-[Bis(4-fluorophenyl)methyl]-piperazine (Impurity A of Flunarizine) Piperazine Bis(4-fluorophenyl)methyl C₁₇H₁₆F₂N₂ 298.32 Pharmaceutical impurity reference

*Molecular weights for dihydrochloride salts include the addition of 2 HCl molecules (~72.92 g/mol).
¹ Estimated based on structural analogs.
² lists molecular weights inconsistently; values here assume base + HCl.
³ Molecular weights from may exclude HCl; adjusted for accuracy.

Key Structural and Functional Insights

Core Structure Influence :

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine core in ’s compound. This flexibility may enhance binding to biological targets, such as G-protein-coupled receptors (GPCRs) .
  • Piperazine Derivatives : Compounds like Flunarizine impurities () feature a piperazine core, which introduces additional nitrogen atoms for hydrogen bonding but reduces lipophilicity compared to piperidine analogs .

Substituent Effects: Fluorine vs. Trifluoromethylpyrimidine: The pyrimidine ring in ’s compound introduces aromaticity and π-stacking capability, making it suited for kinase inhibition or material science applications .

Chirality: The (R)-configuration of the target compound is critical for enantioselective interactions, a feature absent in non-chiral analogs like the Flunarizine impurities .

Table 2: Application Comparison

Compound Primary Research Use Selectivity/Reactivity Notes
Target Compound GPCR modulation, enantioselective synthesis High stereochemical specificity for biological targets
N-[(4-Methoxyphenyl)methyl]piperidine Anticancer/antiviral intermediate Enhanced solubility due to methoxy group
Pyrrolidine-pyrimidine derivative Material science (e.g., thermally stable polymers) Trifluoromethyl group improves oxidative stability
Flunarizine Impurity A Quality control in pharmaceutical manufacturing Used as a reference standard for regulatory compliance

Biological Activity

(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H19Cl2FN2C_{12}H_{19}Cl_2FN_2, with a molecular weight of approximately 265.20 g/mol. It features a piperidine ring substituted with a 4-fluorobenzyl group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been identified:

  • Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, including serotonin receptors, which may contribute to its potential antidepressant effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting various physiological processes.
  • Cell Signaling Modulation : The compound influences intracellular signaling pathways, which can lead to altered gene expression and cellular responses.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. For instance, studies have demonstrated its ability to reduce immobility time in the forced swim test, suggesting an increase in locomotor activity and mood elevation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies show that it possesses significant antibacterial activity against various strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli16.0 μg/mL
Klebsiella pneumoniae15.0 μg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Q & A

Q. What are the key structural features and functional groups of (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride, and how do they influence its physicochemical properties?

The compound consists of a piperidine ring substituted with a (4-fluorophenyl)methyl group at the nitrogen atom and an amine group at the 3-position. The dihydrochloride salt form enhances solubility in aqueous media compared to the free base, critical for in vitro assays. The fluorinated aromatic group contributes to lipophilicity, affecting membrane permeability and receptor binding. Structural confirmation relies on techniques like NMR (for stereochemistry) and X-ray crystallography (for salt form validation) .

Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?

Synthesis typically involves reductive amination between a fluorinated benzyl halide and a piperidin-3-amine precursor, followed by dihydrochloride salt formation. Key steps include:

  • Protection/deprotection strategies for the amine group to prevent side reactions.
  • Chiral resolution (e.g., chiral HPLC or enzymatic methods) to isolate the (R)-enantiomer.
  • Purification via recrystallization or column chromatography to achieve >95% purity. Analytical methods like LC-MS and elemental analysis validate purity .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • Forced degradation assays (e.g., exposure to acidic/basic conditions, heat, or light) monitored via HPLC.
  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
  • pH-solubility profiling to identify optimal storage conditions (e.g., refrigeration at pH 4–6). Data from analogous piperidine derivatives suggest stability challenges at high temperatures (>40°C) .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring impact biological activity, and what methods validate enantiomeric purity?

The (R)-configuration at the 3-position is critical for receptor binding, as seen in related piperidine derivatives targeting CNS or GPCR pathways. Techniques to confirm stereochemistry:

  • Chiral HPLC with a polysaccharide-based column.
  • Circular dichroism (CD) spectroscopy for optical activity.
  • Single-crystal X-ray diffraction for absolute configuration. Contamination by the (S)-enantiomer >1% may significantly alter pharmacological profiles .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., receptors, enzymes)?

  • Radioligand binding assays (e.g., using tritiated analogs) to measure affinity for serotonin or dopamine receptors.
  • Functional assays (e.g., cAMP accumulation or calcium flux) to assess agonism/antagonism.
  • Metabolic stability tests in liver microsomes to predict pharmacokinetics. Cross-referencing with fluorinated analogs (e.g., flunarizine derivatives) provides mechanistic insights .

Q. How can researchers resolve contradictory data in dose-response studies (e.g., bell-shaped curves)?

Contradictions may arise from off-target effects or solubility limitations. Mitigation strategies:

  • Solubility enhancement using co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrins.
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays).
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply nonlinear regression models (e.g., four-parameter logistic curves) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Disposal : Follow hazardous waste guidelines for halogenated amines. Acute toxicity data for related compounds (e.g., piperidin-4-amine hydrochlorides) suggest moderate risk via inhalation or dermal exposure .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved activity?

  • Docking simulations (using AutoDock Vina or Schrödinger) to predict binding poses in target receptors (e.g., 5-HT1A or σ-1 receptors).
  • QSAR studies to correlate substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) with bioactivity.
  • ADMET prediction tools (e.g., SwissADME) to optimize logP and polar surface area .

Q. What strategies address batch-to-batch variability in biological activity during preclinical testing?

  • Strict QC metrics : Enforce >99% chiral purity and <0.5% residual solvents.
  • Bioactivity normalization : Include internal controls (e.g., a reference agonist/antagonist) in each assay plate.
  • Stability monitoring : Track degradation products via LC-MS during long-term storage .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and brain penetration?

  • Rodent models : Administer via IV/PO routes and measure plasma/brain concentrations using LC-MS/MS.
  • Blood-brain barrier (BBB) penetration : Calculate brain/plasma ratios; fluorinated analogs often show enhanced BBB permeability due to lipophilicity.
  • Metabolite identification : Use high-resolution mass spectrometry to detect phase I/II metabolites .

Q. Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., European Journal of Pharmacology) and regulatory documents (e.g., FDA submissions for flunarizine analogs) over vendor-supplied data .
  • Data validation : Cross-check PubChem entries (e.g., CID 53256137) with experimental results to resolve discrepancies in solubility or reactivity .

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